molecular formula C10H21NO B15295554 {1-[(Propan-2-yl)amino]cyclohexyl}methanol

{1-[(Propan-2-yl)amino]cyclohexyl}methanol

Cat. No.: B15295554
M. Wt: 171.28 g/mol
InChI Key: NNDKDFNIJKDOCF-UHFFFAOYSA-N
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Description

{1-[(Propan-2-yl)amino]cyclohexyl}methanol is an organic compound with the molecular formula C10H21NO. It is a useful intermediate in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(Propan-2-yl)amino]cyclohexyl}methanol typically involves the reaction of cyclohexanone with isopropylamine, followed by reduction. The reaction conditions often include:

    Cyclohexanone: The starting material.

    Isopropylamine: The amine source.

    Reducing Agent: Commonly used reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Solvent: Solvents like ethanol or tetrahydrofuran (THF) are used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

{1-[(Propan-2-yl)amino]cyclohexyl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylmethanol derivatives.

    Substitution: Formation of N-substituted cyclohexylmethanol derivatives.

Scientific Research Applications

{1-[(Propan-2-yl)amino]cyclohexyl}methanol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of {1-[(Propan-2-yl)amino]cyclohexyl}methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethanol: Similar structure but lacks the amino group.

    Isopropylamine: Contains the amino group but lacks the cyclohexyl ring.

    Cyclohexanone: The ketone precursor used in the synthesis.

Uniqueness

{1-[(Propan-2-yl)amino]cyclohexyl}methanol is unique due to its combination of a cyclohexyl ring, an amino group, and a hydroxyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

[1-(propan-2-ylamino)cyclohexyl]methanol

InChI

InChI=1S/C10H21NO/c1-9(2)11-10(8-12)6-4-3-5-7-10/h9,11-12H,3-8H2,1-2H3

InChI Key

NNDKDFNIJKDOCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1(CCCCC1)CO

Origin of Product

United States

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